HAMNO

Description

Structure

3D Structure

Properties

IUPAC Name |

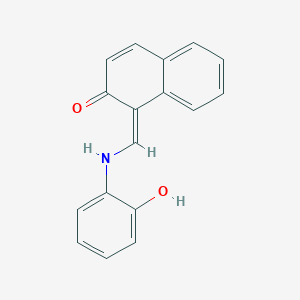

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of HAMNO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA).[1][2] RPA is a critical heterotrimeric protein complex essential for various DNA metabolism processes, including DNA replication, repair, and recombination. Due to its central role in maintaining genome stability, RPA has emerged as a promising target in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of RPA-Protein Interactions

This compound functions as a protein-protein interaction inhibitor, specifically targeting the N-terminal domain of the RPA70 subunit (RPA70N).[3][4] This domain contains a basic cleft that serves as a docking site for numerous proteins involved in the DNA damage response (DDR). By binding to this region, this compound sterically hinders the recruitment and interaction of these proteins with RPA, thereby disrupting downstream signaling pathways crucial for cell survival, particularly in the context of replication stress.[3][5]

The primary consequence of this compound's interaction with RPA70N is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway.[2][3] ATR is a master kinase that is activated in response to single-stranded DNA (ssDNA) coated with RPA, a common intermediate during replication stress. This compound prevents the interaction between RPA and ATRIP (ATR-Interacting Protein), which is essential for the recruitment of the ATR-ATRIP complex to sites of DNA damage.[6] This disruption leads to a failure in ATR autophosphorylation and the subsequent phosphorylation of its downstream targets.[2][3]

Quantitative Data

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 (Colony Formation) | Low micromolar range | UMSCC38, UMSCC11B | [1] |

| Effective Concentration (In Vitro) | 2 µM - 50 µM | UMSCC38, OKF4, A549, U2OS, HeLa | [1][4][6][7] |

| In Vivo Dosage | 2 mg/kg (with 10 mg/kg etoposide) | UMSCC11B xenograft model | [1] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the ATR Signaling Pathway

The following diagram illustrates the ATR-dependent DNA damage response pathway and the inhibitory effect of this compound. Under conditions of replication stress, RPA coats the exposed single-stranded DNA (ssDNA). This recruits the ATR-ATRIP complex, leading to the activation of ATR kinase. Activated ATR then phosphorylates a cascade of downstream proteins, including Chk1 and RPA32, to initiate cell cycle arrest and DNA repair. This compound, by binding to RPA70N, blocks the initial recruitment of ATR-ATRIP, thereby abrogating the entire downstream signaling cascade.

Caption: this compound disrupts the ATR signaling pathway by inhibiting the interaction between RPA and the ATR-ATRIP complex.

Experimental Workflow for Assessing this compound's Activity

This diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells. The process involves cell culture, treatment with this compound (alone or in combination with other agents), and subsequent analysis using various cellular and molecular biology techniques to assess cytotoxicity, DNA damage, and effects on specific signaling pathways.

Caption: A generalized workflow for studying the cellular effects of this compound.

Detailed Experimental Protocols

Western Blot Analysis of Phosphorylated Proteins (p-ATR, p-RPA32)

This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR pathway following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies (e.g., anti-p-ATR (T1989), anti-p-RPA32 (S33), anti-total ATR, anti-total RPA32, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels.

Immunofluorescence Staining for γ-H2AX and FANCD2 Foci

This protocol is used to visualize and quantify DNA damage (γ-H2AX foci) and the activation of the Fanconi Anemia pathway (FANCD2 foci) in response to this compound-induced replication stress.[6]

Materials:

-

Cells grown on coverslips.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies (anti-γ-H2AX, anti-FANCD2).

-

Fluorescently labeled secondary antibodies.

-

DAPI-containing mounting medium.

Procedure:

-

Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Repeat the washing step.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Colony Formation Assay

This assay assesses the long-term cytotoxic effects of this compound by measuring the ability of single cells to proliferate and form colonies.

Materials:

-

Cell culture plates (e.g., 6-well plates).

-

Complete cell culture medium.

-

Fixation solution (e.g., methanol:acetic acid, 3:1).

-

Staining solution (e.g., 0.5% crystal violet in methanol).

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and/or other drugs) for a defined period (e.g., 24 hours).

-

Recovery: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, or until visible colonies are formed.

-

Fixation: Wash the colonies with PBS and fix with the fixation solution for 15 minutes.

-

Staining: Stain the colonies with crystal violet solution for 15 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as >50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Cancer cells for injection.

-

Sterile PBS and syringes.

-

This compound and other therapeutic agents formulated for injection.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-6 x 10^5 cells in 100 µL of sterile PBS) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, this compound + etoposide).[1]

-

Drug Administration: Administer the treatments according to the planned schedule and route (e.g., intraperitoneal injection daily for a set number of days).

-

Continued Monitoring: Continue to monitor tumor growth and animal well-being throughout the study.

-

Endpoint: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

Conclusion

This compound represents a promising class of anti-cancer agents that function by disrupting the crucial protein-protein interactions of RPA. Its ability to selectively induce replication stress in cancer cells, which often have a higher basal level of such stress, provides a therapeutic window.[3] The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into this compound and other RPA inhibitors, ultimately aiding in the development of more effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

HAMNO: A Potent Inhibitor of Replication Protein A for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Replication Protein A (RPA) is a critical component of the DNA damage response (DDR) and DNA replication machinery, making it an attractive target for cancer therapy. Cancer cells, often characterized by elevated replication stress, exhibit a heightened dependency on the ATR/Chk1 signaling pathway, where RPA plays a pivotal role. The small molecule HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one) has emerged as a novel and selective inhibitor of RPA, demonstrating significant potential as a standalone or synergistic anticancer agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| Chemical Name | (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one | |

| Synonyms | NSC-111847 | |

| CAS Number | 138736-73-9 | |

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Molecular Weight | 263.29 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: 53 mg/mL (201.29 mM) | |

| DMF: 30 mg/mL |

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor, specifically targeting the N-terminal domain of the RPA70 subunit (RPA70N), also known as DNA Binding Domain-F (DBD-F). This domain is a crucial hub for the recruitment of various proteins involved in the ATR-mediated checkpoint signaling pathway. By binding to a basic cleft on RPA70N, this compound sterically hinders the interaction of RPA with key partners like ATRIP, RAD9, and NBS1. This disruption prevents the activation of the ATR kinase, a central regulator of the cellular response to replication stress. Consequently, this compound treatment leads to an accumulation of DNA damage and replication stress, particularly in cancer cells that already exhibit high levels of endogenous replication stress due to oncogenic signaling.

Quantitative Data

In Vitro Efficacy

| Assay | Cell Line | IC50 / Effect | Concentration | Reference |

| Colony Formation | HNSCC | Inhibition in the low micromolar range | Not specified | |

| γ-H2AX Staining | UMSCC38 | Dose-dependent increase | 2, 20, 50 µM | |

| Cell Viability (Synergy with Cisplatin) | FA-A | 41% viability | This compound + Cisplatin | |

| Cell Viability (Synergy with Cisplatin) | FA-A + FANCA | 84.8% viability | This compound + Cisplatin |

In Vivo Efficacy

| Animal Model | Cell Line | Treatment | Effect | Reference |

| Mouse Xenograft | UMSCC11B | This compound (1 mg/kg) + Etoposide | Reduced tumor growth | |

| Mouse Xenograft | UMSCC38 | This compound (1 mg/kg) + Etoposide | Reduced tumor growth |

Experimental Protocols

Colony Formation Assay

This protocol is adapted from methodologies used to assess the synergistic effects of this compound with DNA damaging agents.

Materials:

-

Cancer cell lines (e.g., UMSCC38, UMSCC11B)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Etoposide (or other DNA damaging agent)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound, etoposide, or a combination of both. A vehicle control (DMSO) should be included.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Wash the plates twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

γ-H2AX Staining for Flow Cytometry

This protocol is based on methods used to quantify DNA damage induced by this compound.

Materials:

-

Cancer cell lines (e.g., UMSCC38)

-

This compound (dissolved in DMSO)

-

Fixation buffer (e.g., 70% ethanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 15 minutes on ice.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells and resuspend in PI staining solution.

-

Analyze the samples on a flow cytometer, gating on single cells and measuring the fluorescence intensity of γ-H2AX and PI.

Signaling Pathways Modulated by this compound

ATR/Chk1 Pathway

As previously described, this compound's primary mechanism of action is the disruption of the ATR/Chk1 signaling pathway. By preventing the recruitment of ATRIP to RPA-coated single-stranded DNA (ssDNA), this compound effectively blocks the activation of ATR and the subsequent phosphorylation of its downstream targets, including Chk1. This abrogation of the S-phase checkpoint leads to unresolved replication stress and ultimately, cell death, particularly in cancer cells with a high replicative burden.

Fanconi Anemia (FA) Pathway

Recent studies have revealed a synthetic lethal interaction between this compound and deficiencies in the Fanconi Anemia (FA) DNA repair pathway. The FA pathway is crucial for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks. Inhibition of RPA by this compound induces replication stress, which in turn activates the FA pathway, leading to the monoubiquitination of FANCD2. In cells with a compromised FA pathway, the combination of RPA inhibition and the inability to resolve the resulting replication stress leads to a significant increase in cytotoxicity. This finding suggests that this compound could be particularly effective in treating cancers with underlying FA pathway defects.

Conclusion and Future Directions

This compound represents a promising new class of RPA inhibitors with a clear mechanism of action and demonstrated preclinical efficacy. Its ability to selectively induce replication stress in cancer cells and its synergistic effects with conventional chemotherapeutics and in the context of specific DNA repair deficiencies make it a compelling candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, the identification of predictive biomarkers for patient stratification, and the exploration of this compound in combination with a broader range of DNA damaging agents and other targeted therapies. The in-depth understanding of its molecular interactions and cellular effects, as outlined in this guide, will be instrumental in advancing this compound towards clinical application.

Discovery and Synthesis of HAMNO (NSC111847): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HAMNO (NSC111847), a potent and selective small molecule inhibitor of Replication Protein A (RPA). This compound has emerged as a promising agent in cancer research due to its ability to induce replication stress and sensitize cancer cells to DNA damaging agents. This document details the chemical synthesis of this compound, summarizes key quantitative data from preclinical studies, and provides in-depth experimental protocols for its biological characterization. Furthermore, critical signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.

Introduction

Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein complex essential for DNA replication, repair, and recombination. Its central role in maintaining genomic integrity, particularly in the context of oncogene-induced replication stress, makes it an attractive target for cancer therapy. This compound, also known as NSC111847, with the chemical name (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, was identified as a novel inhibitor of RPA.[1] It selectively binds to the N-terminal domain of the RPA70 subunit, thereby disrupting its interactions with other proteins involved in the DNA damage response (DDR), such as ATRIP.[1] This inhibition leads to an increase in replication stress, ultimately triggering cell cycle arrest and apoptosis in cancer cells, which often exhibit elevated basal levels of such stress.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminophenol. This straightforward method provides a reliable route to obtain the desired compound for research purposes.

Synthesis Protocol

Materials:

-

2-hydroxy-1-naphthaldehyde

-

2-aminophenol

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-hydroxy-1-naphthaldehyde in absolute ethanol.

-

To this solution, add 1 equivalent of 2-aminophenol, also dissolved in a minimal amount of absolute ethanol.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.

-

Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

For purification, recrystallize the crude this compound from a suitable solvent, such as ethanol, to yield the pure compound.

-

Dry the purified product under vacuum. The final product should be a crystalline solid.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its activity in various contexts.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Notes |

| UMSCC38 (HNSCC) | Colony Formation | Low micromolar range | This compound alone inhibits colony formation. |

| UMSCC11B (HNSCC) | Colony Formation | Low micromolar range | Similar activity to UMSCC38. |

| FA-A (Fanconi Anemia) | MTT Assay | ~50 | Increased sensitivity compared to corrected cells. |

| FA-A + FANCA | MTT Assay | >100 | FANCA correction confers resistance. |

HNSCC: Head and Neck Squamous Cell Carcinoma

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| This compound Conc. (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Notes |

| 0 (Control) | 55.3 | 25.1 | 19.6 | Untreated A549 cells. |

| 5 | 56.1 | 24.5 | 19.4 | No significant change. |

| 20 | 54.8 | 26.2 | 19.0 | No significant change up to 20 µM.[3] |

| 40 | - | - | - | Treatment with 40 µM this compound leads to apoptosis, precluding accurate cell cycle analysis.[3] |

Table 3: Synergistic Effects of this compound with Etoposide

| Cell Line | Treatment | Effect | Quantitative Measure |

| UMSCC38 | This compound + Etoposide (2 µM) | Synergistic Inhibition | Significantly greater inhibition of colony formation compared to this compound alone.[1] |

| UMSCC11B (in vivo) | This compound (2 mg/kg) + Etoposide (10 mg/kg) | Tumor Growth Inhibition | Significantly slowed tumor progression compared to either agent alone.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies following treatment with this compound, alone or in combination with other agents.

Protocol:

-

Prepare a single-cell suspension of the desired cancer cell line (e.g., UMSCC38).

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound. For combination studies, a pre-treatment with another agent like etoposide (e.g., 2 µM for 2 hours) can be performed before adding this compound-containing media.[2]

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cells (e.g., A549) in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Gate the cell populations based on their DNA content (G1, S, and G2/M phases) using appropriate software.

Immunofluorescence Staining for γ-H2AX

This method is used to detect DNA double-strand breaks, a marker of DNA damage and replication stress, induced by this compound.

Protocol:

-

Grow cells (e.g., UMSCC38) on coverslips in a multi-well plate.

-

Treat the cells with this compound for the desired time (e.g., 2 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental application.

This compound's Mechanism of Action in the ATR Signaling Pathway

Caption: this compound inhibits the ATR signaling pathway by disrupting RPA-protein interactions.

Experimental Workflow for In Vivo Tumor Growth Inhibition Study

Caption: Workflow for assessing this compound's in vivo antitumor activity.

Logical Relationship of this compound-Induced Replication Stress

Caption: Logical flow from this compound administration to cancer cell death.

Conclusion

This compound (NSC111847) represents a significant development in the targeting of the DNA damage response pathway for cancer therapy. Its specific mechanism of action, involving the direct inhibition of RPA, provides a clear rationale for its selective activity against cancer cells with high replication stress. This technical guide has provided a detailed overview of its synthesis, a summary of its biological activities with quantitative data, and robust experimental protocols for its further investigation. The provided visualizations offer a clear conceptual framework for understanding its mode of action and experimental application. It is anticipated that this comprehensive resource will aid researchers in the continued exploration and development of this compound and other RPA inhibitors as novel anticancer agents.

References

The Impact of HAMNO on the ATR/Chk1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO) on the Ataxia Telangiectasia and Rad3-related (ATR)/Checkpoint Kinase 1 (Chk1) signaling pathway. This compound has been identified as a novel inhibitor of Replication Protein A (RPA), a critical protein in the DNA Damage Response (DDR), with significant implications for cancer therapy. This document outlines the mechanism of action of this compound, presents quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Concepts: The ATR/Chk1 Signaling Pathway

The ATR/Chk1 pathway is a crucial signaling cascade that maintains genomic integrity, particularly in response to replication stress—the slowing or stalling of replication forks during DNA synthesis.[1] Cancer cells, due to their high proliferative rate and oncogenic stress, often exhibit elevated levels of replication stress, making them particularly dependent on the ATR/Chk1 pathway for survival.[1] This dependency presents a therapeutic window for targeting cancer cells by inhibiting this pathway.

The canonical activation of the ATR/Chk1 pathway begins with the detection of single-stranded DNA (ssDNA) at stalled replication forks. RPA, a heterotrimeric protein complex, rapidly coats these exposed ssDNA regions. This RPA-ssDNA filament serves as a platform for the recruitment of the ATR-ATRIP (ATR-interacting protein) complex. The recruitment of ATR to the site of DNA damage, facilitated by other proteins like TopBP1, leads to its activation through autophosphorylation. Activated ATR then phosphorylates a number of downstream targets, most notably Chk1, on Ser345.[2] Phosphorylated Chk1 is an active kinase that, in turn, phosphorylates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

This compound: Mechanism of Action

This compound functions as a protein-protein interaction inhibitor that directly targets the 70 kDa subunit of RPA (RPA70).[1] Specifically, this compound binds to the N-terminal domain of RPA70, a region known to interact with several proteins involved in the DDR, including ATRIP.[1][2] By binding to this domain, this compound disrupts the interaction between RPA and ATRIP, thereby preventing the recruitment and activation of the ATR kinase at sites of replication stress.[2] This inhibition of the upstream steps of the ATR/Chk1 pathway leads to a failure to mount an effective response to replication stress, ultimately resulting in increased genomic instability and cell death, particularly in cancer cells already under high replicative stress.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on the effects of this compound on the ATR/Chk1 signaling pathway and cellular phenotypes.

| Cell Line | Treatment | Parameter | Value | Reference |

| UMSCC38 | This compound | IC50 (Colony Formation) | Low micromolar range | [1] |

| HNSCC | This compound | IC50 (Colony Formation) | Low micromolar range | [1] |

Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines. The half-maximal inhibitory concentration (IC50) for colony formation in HNSCC cell lines was determined to be in the low micromolar range, indicating potent single-agent cytotoxicity.[1]

| Cell Line | Treatment | Parameter | Observation | Reference |

| UMSCC38 | Etoposide + increasing concentrations of this compound | p-RPA32 (S33) | Dose-dependent decrease | [3] |

| UMSCC38 | Etoposide + increasing concentrations of this compound | p-RPA32 (S4/S8) | Dose-dependent decrease | [3] |

| UMSCC38 | Etoposide + this compound | p-ATR (T1989) | Decrease compared to etoposide alone | [3] |

| FA-A+FANCA | This compound | p-Chk1 (S345) | Increased | [2] |

| FA-A | This compound | p-Chk1 (S345) | Increased | [2] |

Table 2: Effect of this compound on ATR/Chk1 Pathway Protein Phosphorylation. this compound inhibits the etoposide-induced phosphorylation of RPA32 at Ser33 and S4/S8 in a dose-dependent manner.[3] Furthermore, the combination of this compound and etoposide leads to a reduction in ATR autophosphorylation at Thr1989 compared to etoposide treatment alone.[3] In Fanconi Anemia (FA)-proficient and -deficient cells, this compound treatment leads to an increase in Chk1 phosphorylation at Ser345, indicating an induction of DNA damage signaling.[2]

| Cell Line | Treatment | Parameter | Observation | Reference |

| A549 | This compound | DNA Synthesis (EdU incorporation) | Dramatically decreased | [4] |

| A549 | This compound | G2-to-M progression | Attenuated | [4] |

| S-phase cells | This compound | γ-H2AX staining | Pan-nuclear | [1] |

| FA-deficient cells | This compound | S-phase accumulation | Increased | [2] |

Table 3: Cellular Effects of this compound. this compound treatment leads to a significant reduction in DNA synthesis and an impairment of the transition from the G2 to the M phase of the cell cycle.[4] A hallmark of this compound-induced replication stress is the appearance of pan-nuclear γ-H2AX staining, particularly in S-phase cells.[1] In Fanconi Anemia-deficient cells, this compound treatment results in an accumulation of cells in the S-phase.[2]

Experimental Protocols

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-ATR, anti-p-Chk1, anti-p-RPA32) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Colony Formation Assay

-

Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and/or other DNA damaging agents.

-

Incubation: The cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.

Cell Cycle Analysis by EdU and Propidium Iodide Staining

-

EdU Labeling: Cells are incubated with 10 µM EdU for a short period (e.g., 20-30 minutes) to label newly synthesized DNA.[4]

-

Fixation and Permeabilization: Cells are harvested, fixed with 4% paraformaldehyde, and permeabilized with a saponin-based buffer.

-

Click-iT Reaction: The incorporated EdU is detected by a Click-iT reaction with a fluorescently labeled azide.

-

DNA Staining: The cells are then stained with propidium iodide (PI) to determine the total DNA content.

-

Flow Cytometry: The samples are analyzed by flow cytometry. EdU-positive cells represent the S-phase population, and the PI signal is used to distinguish between G1, S, and G2/M phases.

Visualizing the Impact of this compound

The following diagrams illustrate the ATR/Chk1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

References

An In-depth Technical Guide on the Biophysical Properties of HAMNO

For Researchers, Scientists, and Drug Development Professionals

Abstract

HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA).[1] By targeting the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions involved in DNA replication and the DNA Damage Response (DDR), particularly the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[2][3] This mechanism induces replication stress in cancer cells, making this compound a compound of significant interest for oncology research and therapeutic development.[2][4] This guide provides a comprehensive overview of the known biophysical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Biophysical and Chemical Properties

The fundamental properties of this compound are essential for its application in experimental settings and for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Synonyms | NSC-111847 | [1] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 138736-73-9 | [1] |

| Primary Target | Replication Protein A (RPA) | [1][2] |

| Solubility | DMSO: 53 mg/mL (201.29 mM) | [1] |

| Water: Insoluble | [1] | |

| Ethanol: Insoluble | [1] | |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a protein-protein interaction inhibitor.[4] It specifically targets the N-terminal domain of RPA70, preventing its interaction with proteins that are critical for activating the ATR kinase pathway, such as ATRIP.[3][4] This inhibition disrupts the cellular response to DNA replication stress. Consequently, this compound treatment leads to an increase in markers of DNA damage, such as γ-H2AX, particularly in S-phase cells, and can impede the G2-to-M cell cycle transition.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the ATR signaling pathway, a key component of the DNA Damage Response.

Caption: this compound inhibits the recruitment of ATR/ATRIP by RPA.

Experimental Protocols

Characterizing the biophysical interaction between this compound and its target, RPA, is crucial for drug development. Below are detailed methodologies for common biophysical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Objective: To determine the binding affinity and thermodynamics of the this compound-RPA interaction.

Methodology:

-

Protein Preparation: Express and purify the target RPA protein (or the specific RPA70 domain). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the final protein concentration accurately using a spectrophotometer.

-

Compound Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution.[1] Prepare the final ligand solution by diluting the stock into the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the syringe (ligand) and the cell (protein) to minimize heat of dilution effects, typically keeping it below 5%.

-

ITC Experiment Setup:

-

Apparatus: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

-

Cell: Load the protein solution (e.g., 20-50 µM) into the sample cell.

-

Syringe: Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections (e.g., 1-2 µL) of the this compound solution into the protein-filled cell while monitoring the heat change. A typical experiment consists of 18-20 injections.

-

Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (KD).[5]

Objective: To measure the association and dissociation rates of this compound binding to RPA.

Methodology:

-

Surface Preparation: Immobilize the purified RPA protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) containing a small percentage of DMSO to ensure solubility.

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor and reference surfaces.

-

Monitor the change in the refractive index (measured in Response Units, RU) in real-time.

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

-

-

Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing a small molecule inhibitor like this compound.

Caption: General workflow for biophysical characterization.

Concluding Remarks

This compound is a critical tool compound for studying the role of RPA in DNA replication and repair. Its well-defined mechanism of action, targeting a key protein-protein interaction, provides a clear basis for its anti-tumor activity.[1][2] The biophysical and cellular characterization methods outlined in this guide are essential for researchers aiming to further investigate this compound's therapeutic potential or to discover novel RPA inhibitors. A thorough understanding of its binding kinetics, thermodynamics, and cellular effects is paramount for advancing this promising class of compounds in drug development pipelines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

In Vitro Characterization of HAMNO Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HAMNO (6-hydroxy-3-succinoyl-amino-4-methyl-2-naphthoic acid) is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication.[1][2] By selectively binding to the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions required for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathway.[3] This interference with the ATR/Chk1 pathway leads to increased replication stress, making this compound a compound of interest for cancer therapy, particularly in tumors with existing DNA repair deficiencies. This guide provides an in-depth overview of the in vitro methodologies used to characterize the activity of this compound, focusing on its impact on key cellular processes and signaling pathways.

Mechanism of Action: Inhibition of the ATR/Chk1 Signaling Pathway

This compound's primary mechanism of action is the inhibition of RPA's function as a scaffold for the assembly of DNA damage response proteins. This disruption prevents the activation of the ATR kinase, a central regulator of the cellular response to replication stress and DNA damage. The downstream consequences of ATR inhibition include reduced phosphorylation of key substrates like Chk1, leading to cell cycle dysregulation and increased genomic instability.

Signaling Pathway Diagram

References

- 1. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

HAMNO's Role in Inducing Replication Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Replication stress, a hallmark of cancer, represents a significant vulnerability that can be exploited for therapeutic intervention. This technical guide provides a comprehensive overview of the role of (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO), a small molecule inhibitor of Replication Protein A (RPA), in inducing replication stress. We delve into the molecular mechanisms of this compound action, its impact on critical signaling pathways, and its synergistic effects with conventional chemotherapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound-induced replication stress, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting the replication stress response in cancer.

Introduction to this compound and Replication Stress

Sustained proliferation in cancer cells leads to an elevated level of intrinsic replication stress, characterized by the slowing or stalling of replication forks. This creates a dependency on cellular mechanisms that resolve these stalled forks and repair associated DNA damage. Replication Protein A (RPA), a heterotrimeric single-stranded DNA (ssDNA)-binding protein, is a central player in the replication stress response. It coats exposed ssDNA at stalled forks, protecting them from nucleolytic degradation and serving as a platform for the recruitment of various DNA damage response (DDR) proteins.[1][2]

This compound is a novel protein-protein interaction inhibitor that selectively targets the N-terminal domain of the largest RPA subunit, RPA70.[3][4] By binding to this domain, this compound disrupts the interaction of RPA with other crucial proteins, most notably ATRIP (ATR Interacting Protein), which is essential for the activation of the master kinase ATR (Ataxia Telangiectasia and Rad3-related).[3][4] This inhibition of the ATR signaling pathway exacerbates replication stress, leading to genomic instability and, ultimately, cell death, particularly in cancer cells that are already under high replicative duress.[3]

Molecular Mechanism of this compound Action

This compound's primary mechanism of action is the allosteric inhibition of RPA's protein-binding functions rather than its ability to bind ssDNA directly.[3] It specifically binds to the N-terminal domain of RPA70, a region critical for mediating interactions with a host of proteins involved in DNA replication and repair.[1][3]

The most well-characterized consequence of this compound's binding to RPA70 is the disruption of the RPA-ATRIP interaction. This prevents the recruitment and activation of the ATR kinase to sites of ssDNA, which are prevalent at stalled replication forks.[3][4] The ATR/Chk1 signaling cascade is a primary pathway that stabilizes stalled forks and initiates cell cycle arrest to allow for DNA repair. By abrogating this pathway, this compound leads to the collapse of replication forks, the accumulation of DNA double-strand breaks (DSBs), and the potentiation of replication catastrophe.[2][3]

dot

Caption: Mechanism of this compound-induced replication stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UMSCC38 | Head and Neck Squamous Cell Carcinoma | ~10-20 | [3] |

| UMSCC11B | Head and Neck Squamous Cell Carcinoma | ~10-20 | [3] |

| A549 | Lung Adenocarcinoma | ~20 | [1] |

| HeLa | Cervical Cancer | Not explicitly stated, but effective at 50 µM | [4] |

| U2OS | Osteosarcoma | Not explicitly stated, but effective at 50 µM | [4] |

| FA-A | Fanconi Anemia (Fibroblast) | ~50 | [4] |

| FA-A + FANCA | FA-A corrected with FANCA | >100 | [4] |

Table 2: this compound's Effect on DNA Synthesis and Replication Stress Markers

| Cell Line | This compound Concentration (µM) | Effect on EdU Incorporation | Effect on γH2AX Staining | Reference |

| A549 | 20 | Rapid drop to 0% within 1 hour, recovery after 6 hours | Not specified in this study | [1] |

| UMSCC38 | 20, 50 | Not specified | 6 to 8-fold increase in the ratio of γH2AX positive to negative cells in S-phase | [3] |

| HeLa | 50 | Not specified | Increased levels | [4] |

| U2OS | 50 | Not specified | Increased levels | [4] |

| FA-A | 50 | S-phase accumulation | Increased levels | [4][5] |

Table 3: Synergistic Effects of this compound with Other Agents

| Cell Line | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration | Observed Effect | Reference |

| UMSCC38 | Etoposide | 2-20 | 20 µM | Synergistic killing of cancer cells | [3] |

| FA-A | Cisplatin | 20 | 0.2 µM | Enhanced cytotoxicity (41% viability with combination vs. 64.8% with this compound alone and 82.9% with cisplatin alone) | [4][6] |

| FA-G | Cisplatin | 20 | 0.2 µM | Enhanced cytotoxicity (42.2% viability with combination) | [4][6] |

Detailed Experimental Protocols

Assessment of DNA Synthesis by EdU Incorporation and Flow Cytometry

This protocol allows for the quantification of DNA synthesis in cells treated with this compound.

-

Cell Seeding: Seed cells in a 6-well plate at a density that will not lead to confluence during the experiment.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).

-

EdU Labeling: 20 minutes prior to harvesting, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium to a final concentration of 10 µM.

-

Cell Harvesting: Trypsinize the cells, transfer to a falcon tube, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 100 µL of 1X PBS and add 1 mL of 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1 mL of 0.2% Triton X-100 in PBS. Incubate for 5 minutes on ice.

-

Click-iT Reaction: Prepare the Click-iT reaction cocktail according to the manufacturer's instructions (e.g., Thermo Fisher Scientific). Briefly, for each sample, mix reaction buffer, copper sulfate, fluorescently-labeled azide, and reaction buffer additive.

-

Staining: Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

-

DNA Staining: Wash the cells once with PBS and then resuspend in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the fluorescent azide signal indicates the level of EdU incorporation (DNA synthesis), and the DNA stain allows for cell cycle analysis.

dot

References

- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay [bio-protocol.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. The RPA inhibitor this compound sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target Engagement of HAMNO

For Researchers, Scientists, and Drug Development Professionals

Abstract

HAMNO, also known as NSC-111847, is a potent and selective small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By directly engaging the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to increased replication stress and sensitization of cancer cells to DNA damaging agents. This technical guide provides a comprehensive overview of the molecular target engagement of this compound, including its mechanism of action, downstream signaling consequences, and detailed experimental protocols for its characterization.

Introduction

Replication Protein A (RPA) is a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. Its central role in maintaining genomic stability makes it a compelling target for cancer therapy. This compound has emerged as a key tool compound for studying the effects of RPA inhibition. This guide delves into the specifics of this compound's interaction with its molecular target and the methodologies used to elucidate this engagement.

Mechanism of Action: Direct Engagement of RPA70N

This compound's primary molecular target is the N-terminal domain of the RPA70 subunit (RPA70N).[1][2] This domain serves as a crucial hub for protein-protein interactions within the DNA damage response network.

Key Points:

-

Binding Site: In-silico docking studies predict that this compound binds to a basic cleft on RPA70N, immediately adjacent to the essential R43 residue. This strategic positioning is thought to sterically hinder the binding of other proteins.

-

Functional Consequence: By occupying this site, this compound selectively inhibits the interaction of RPA with other DDR proteins, most notably ATRIP (ATR Interacting Protein).[1][2] This disruption prevents the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase at sites of DNA damage.[1]

-

Specificity: Importantly, this compound does not appear to significantly inhibit the binding of RPA to single-stranded DNA (ssDNA) at effective concentrations.[1] This specificity highlights its role as a protein-protein interaction inhibitor rather than a direct DNA binding competitor.

Data Presentation: Characterization of this compound Activity

| Assay Type | Endpoint Measured | Effective Concentration | Cell Line/System | Reference |

| dsDNA Unwinding Assay | Inhibition of RPA-dependent unwinding | ~100 µM | In vitro | [1] |

| Clonogenic Survival Assay | Inhibition of colony formation | Low micromolar range | HNSCC cell lines | |

| Immunoblotting | Reduction of etoposide-induced RPA32 Ser33 phosphorylation | 2 µM (reduction), nearly absent at higher concentrations | UMSCC38 | |

| Immunofluorescence | Increased pan-nuclear γ-H2AX staining | Dose-dependent increase, prominent at 20 µM | UMSCC38, UMSCC11B | |

| Cell Growth Assay | Inhibition of cell growth | 5 µM and 20 µM (transient inhibition) | A549 | [2] |

Signaling Pathways Affected by this compound

This compound's engagement of RPA70N initiates a cascade of events that significantly impacts cellular signaling, primarily by inducing replication stress and modulating the DNA damage response.

Inhibition of the ATR-Chk1 Signaling Pathway

By preventing the RPA-ATRIP interaction, this compound effectively blocks the activation of the ATR kinase. This leads to a downstream reduction in the phosphorylation of key ATR substrates, including Chk1 and RPA32 itself at serine 33.[1]

Caption: Inhibition of the ATR signaling pathway by this compound.

Induction of Replication Stress and the Fanconi Anemia Pathway

The inhibition of proper ATR signaling and the disruption of RPA function lead to an accumulation of stalled replication forks, a hallmark of replication stress. This, in turn, activates the Fanconi Anemia (FA) DNA repair pathway, evidenced by the monoubiquitination of FANCD2 and the formation of FANCD2 foci.[3]

Caption: Induction of replication stress and downstream effects by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular target engagement and cellular effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).

-

Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Sample Preparation: Collect the supernatant containing the soluble proteins. Determine protein concentration using a Bradford or BCA assay.

-

Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific for RPA70. Increased RPA70 signal in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

Immunoblotting for DDR Markers (p-RPA32, γ-H2AX)

This protocol is used to assess the functional consequences of this compound treatment on the DNA damage response pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a DNA damaging agent (e.g., etoposide). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-phospho-RPA32 (Ser33) (e.g., Bethyl Laboratories, A300-246A; 1:1000)

-

Mouse anti-γ-H2AX (Ser139) (e.g., Millipore, 05-636; 1:1000)

-

Loading control: anti-β-actin or anti-GAPDH

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Quantitative Immunofluorescence for RAD51 Foci

This assay measures the formation of RAD51 foci, a marker for homologous recombination repair, which can be affected by RPA inhibition.

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).

-

Fixation and Permeabilization: At the desired time point, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with rabbit anti-RAD51 antibody (e.g., Abcam, ab133534; 1:500) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Conclusion

This compound serves as a critical tool for investigating the intricacies of the DNA damage response and the therapeutic potential of RPA inhibition. Its specific molecular engagement with the RPA70N domain provides a clear mechanism of action, leading to predictable and measurable downstream cellular consequences. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the effects of this compound and other RPA inhibitors in the context of cancer biology and drug development. Future work should focus on obtaining precise quantitative binding data for the this compound-RPA interaction and further elucidating the full spectrum of its cellular effects.

References

- 1. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Inhibition of RPA by this compound Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

Initial Studies on HAMNO in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: A Technical Overview

Disclaimer: The initial request specified the compound HAMNO with the chemical name 6-hydroxy-3-nitro-2-phenanthroic acid. However, a thorough review of published scientific literature reveals that the research on a compound designated "this compound" in the context of cancer, including HNSCC, corresponds to a different chemical structure: 1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone (also identified by NSC accession number NSC111847).[1][2] All subsequent data and protocols in this guide pertain to this latter compound, which is a known inhibitor of Replication Protein A (RPA).

This technical guide provides an in-depth summary of the foundational preclinical research on the RPA inhibitor this compound, with a specific focus on its effects in HNSCC cell lines. The information is tailored for researchers, scientists, and professionals in drug development, presenting key quantitative data, detailed experimental methodologies, and visualizations of the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The primary effects of this compound in HNSCC cell lines have been characterized by its ability to inhibit cell proliferation and enhance the efficacy of traditional chemotherapeutic agents. The following tables summarize the key quantitative findings from initial studies.

Table 1: Inhibition of Colony Formation in HNSCC Cell Lines

| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |

| UMSCC38 | This compound alone | Low micromolar range | Inhibition of colony formation | [3][4] |

| UMSCC11B | This compound alone | Low micromolar range | Inhibition of colony formation | [3] |

| UMSCC38 | This compound + Etoposide (20 µM for 2h) | Increasing concentrations | Significantly greater inhibition than this compound alone | [4] |

Table 2: In Vivo Tumor Growth Inhibition

| Cell Line | Animal Model | Treatment | Dosage | Outcome | Reference |

| UMSCC11B | Athymic Nude Mice Xenograft | This compound | 1 mg/kg | Slowed tumor progression | [2][5] |

| UMSCC38 | Athymic Nude Mice Xenograft | This compound + Etoposide | 1 mg/kg (this compound) | Reduced tumor growth | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound in HNSCC cell lines.

-

Cell Lines:

-

UMSCC38 and UMSCC11B: Human Head and Neck Squamous Cell Carcinoma cell lines.

-

OKF4: A telomerase-immortalized normal oral keratinocyte cell line, used as a non-cancerous control.[6]

-

-

Culture Conditions: While specific media formulations are not detailed in the provided results, standard cell culture techniques for HNSCC lines are implied, typically involving DMEM or similar media supplemented with fetal bovine serum and antibiotics, maintained in a humidified incubator at 37°C with 5% CO₂.

This assay is used to determine the long-term proliferative potential of cells after treatment.

-

Seeding: HNSCC cells (e.g., UMSCC38) are seeded at a low density in 6-well plates.

-

Treatment:

-

For single-agent assessment, cells are exposed to varying concentrations of this compound in the low micromolar range.[3][4]

-

For combination studies, cells are first treated with a DNA damaging agent like etoposide (e.g., 20 µM for 2 hours), after which the media is replaced with media containing increasing concentrations of this compound.[4]

-

-

Incubation: Plates are incubated for a period sufficient for colonies to form (typically 10-14 days).

-

Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is then counted to assess the inhibitory effect of the treatment.

This technique is used to detect changes in protein levels and phosphorylation states, indicating pathway activation or inhibition.

-

Cell Lysis: HNSCC cells are treated with this compound (e.g., 10-20 µM) and/or etoposide.[2] After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins of interest, such as:

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic (immunocompromised) nude mice are used to prevent rejection of human tumor cells.[6]

-

Cell Implantation: UMSCC11B or UMSCC38 cells (2 to 6 x 10⁵ cells in sterile PBS) are injected subcutaneously into the flanks of the mice.[6]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50 mm³). Once tumors reach the target volume, treatment begins.[6]

-

Drug Administration: this compound (e.g., 1 mg/kg or 2 mg/kg) and/or etoposide (e.g., 10 mg/kg) are administered intraperitoneally.[6]

-

Monitoring: Tumor volume is measured regularly (e.g., daily) using calipers. The formula Tumor Volume = 1/2 * (length × width²) is often used.[6] Animal weight and general health are also monitored.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis (e.g., IHC staining for proliferation markers like Ki-67).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's activity and evaluation.

References

An In-depth Technical Guide to HAMNO: A Potent Inhibitor of Replication Protein A

For Researchers, Scientists, and Drug Development Professionals

Abstract

HAMNO, also known as NSC-111847, with the chemical name (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, is a small molecule inhibitor of Replication Protein A (RPA). By selectively targeting the N-terminal domain of the RPA70 subunit, this compound disrupts critical protein-protein interactions essential for DNA replication and the ATR-mediated DNA damage response. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and its effects on cellular processes, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and o-aminophenol. Its chemical structure is characterized by a naphthalenone ring system linked to a hydroxyaniline group via a methylidene bridge.

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Red needles | |

| Solubility | Soluble in DMSO (53 mg/mL) | [1] |

| Insoluble in water and ethanol | [1] | |